5-Phenylpenta-2,4-dienoic acid
Overview
Description
5-Phenylpenta-2,4-dienoic acid is an organic compound with the molecular formula C11H10O2. It is a member of the styrene family and is characterized by a conjugated diene system with a phenyl group attached to the fifth carbon atom. This compound is known for its pale yellow color and is insoluble in water but soluble in dimethyl sulfoxide (DMSO) .
Mechanism of Action
Target of Action
It’s known that many similar compounds often interact with proteins or enzymes that play crucial roles in cellular processes .
Mode of Action
It’s known that such compounds often interact with their targets through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Compounds of this nature often influence pathways related to cellular metabolism, signal transduction, or gene expression .
Pharmacokinetics
It’s known that the compound’s molecular weight (1741959 g/mol) and structure could influence its bioavailability .
Result of Action
It’s known that similar compounds can have a variety of effects, such as modulating enzyme activity, altering signal transduction, or affecting gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Phenylpenta-2,4-dienoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It is known to be a high-potency inhibitor of tyrosine kinases . It has been shown to have an inhibitory effect on cancer cells in both squamous and non-squamous cell lines .
Cellular Effects
It is known to inhibit the proliferation of cancer cells .
Molecular Mechanism
It is known to inhibit tyrosine kinases, which are enzymes that can transfer a phosphate group from ATP to a protein in a cell . This can affect many cellular processes, including cell signaling, growth, and division.
Temporal Effects in Laboratory Settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpenta-2,4-dienoic acid typically involves the reaction of benzene with a suitable diene precursor under acidic conditions. One common method is the reaction of benzene with this compound in trifluoromethanesulfonic acid (CF3SO3H). This reaction can yield various products depending on the reaction conditions, including 5,5-diphenylpent-2-enoic acid, tetralone, and indanone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of superacids like trifluoromethanesulfonic acid can facilitate the efficient production of this compound. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with benzene, leading to the formation of carbocyclic compounds such as 5,5-diphenylpent-2-enoic acid, tetralone, and indanone derivatives.
Substitution Reactions: The phenyl group in the compound can undergo electrophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Trifluoromethanesulfonic Acid (CF3SO3H): Used as a superacid to facilitate addition reactions with benzene.
Benzene: Acts as a reactant in addition reactions to form various carbocyclic compounds.
Major Products:
- 5,5-Diphenylpent-2-enoic Acid
- Tetralone Derivatives
- Indanone Derivatives
Scientific Research Applications
5-Phenylpenta-2,4-dienoic acid has several scientific research applications, including:
- Chemistry: Used as a synthetic building block in organic synthesis .
- Biology: Investigated for its potential as an anti-malarial agent .
- Medicine: Studied for its inhibitory effects on tyrosine kinases, which are relevant in cancer research .
- Industry: Utilized in the production of various chemical intermediates and fine chemicals .
Comparison with Similar Compounds
- Cinnamic Acid: Similar in structure but lacks the conjugated diene system.
- Styrene: Contains a phenyl group but does not have the carboxylic acid functionality.
- 5-Phenyl-2,4-pentadienoic Acid Methyl Ester: A methyl ester derivative of 5-Phenylpenta-2,4-dienoic acid .
Uniqueness: this compound is unique due to its conjugated diene system combined with a phenyl group and a carboxylic acid functionality. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2E,4E)-5-phenylpenta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIQOMCWGDNMHM-KBXRYBNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1552-94-9, 28010-12-0, 38446-98-9 | |
Record name | beta-Styrylacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001552949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penta-2,4-dienoic acid, 5-phenyl-, (E,E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028010120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Pentadienoic acid, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038446989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC50789 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Phenyl-2,4-pentadienoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Pentadienoic acid, 5-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-phenylpenta-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.817 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E,4E)-5-Phenyl-2,4-pentadienoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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